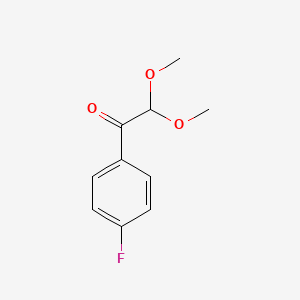

4'-Fluoro-2,2-dimethoxyacetophenone

Description

Structure

3D Structure

Properties

CAS No. |

21983-80-2 |

|---|---|

Molecular Formula |

C10H11FO3 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2,2-dimethoxyethanone |

InChI |

InChI=1S/C10H11FO3/c1-13-10(14-2)9(12)7-3-5-8(11)6-4-7/h3-6,10H,1-2H3 |

InChI Key |

WOWWVWLWNMOMHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)C1=CC=C(C=C1)F)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Fluoro 2,2 Dimethoxyacetophenone and Its Analogues

Precursor-Based Synthesis Pathways

The synthesis of 4'-Fluoro-2,2-dimethoxyacetophenone often begins with the construction of key precursors, which are then combined or further modified. The two principal precursors are 4'-fluoroacetophenone (B120862) and a dimethoxyacetophenone derivative.

Acylation Reactions in the Synthesis of Fluorinated Acetophenones

A fundamental and widely employed method for synthesizing fluorinated acetophenones, such as 4'-fluoroacetophenone, is the Friedel-Crafts acylation. alfa-chemistry.comgoogle.comdoubtnut.comucla.edu This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. alfa-chemistry.com In the context of 4'-fluoroacetophenone synthesis, fluorobenzene (B45895) is acylated, typically using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). doubtnut.comlibretexts.org

The reaction proceeds by the formation of an acylium ion from the acylating agent and the Lewis acid, which then attacks the electron-rich fluorobenzene ring. Due to the directing effect of the fluorine atom, the acylation predominantly occurs at the para position, yielding 4'-fluoroacetophenone. libretexts.org

Several variations of the Friedel-Crafts acylation have been developed to improve efficiency and reduce environmental impact. For instance, ionic liquids have been used as both catalyst and solvent, offering advantages such as simple product separation and catalyst recyclability. google.com Another approach utilizes trifluoromethanesulfonic acid (TfOH) and rare earth triflates as a composite catalyst system for the solvent-free acylation of fluorobenzene, achieving high selectivity and yield for the para-substituted product. sioc-journal.cn

A specific example of this method involves reacting fluorobenzene with acetyl chloride in anhydrous hydrofluoric acid (HF) with boron trifluoride (BF₃) as a catalyst. This process can yield p-fluoroacetophenone with high purity and a yield of up to 98%. prepchem.com

| Acylating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| Acetyl Chloride | AlCl₃ | Benzene (B151609) | 60°C | - | libretexts.org |

| Chloroacetyl Chloride | Ionic Liquid [emim]Cl-0.5AlCl₃ | - | Room Temp | 97.8% | google.com |

| Acetyl Chloride | BF₃ | Anhydrous HF | Ambient | 98% (90% purity) | prepchem.com |

| Benzoyl Chloride | La(OTf)₃ and TfOH | Solvent-free | 140°C | 87% | sioc-journal.cn |

Directed Fluorination Techniques

An alternative strategy to precursor-based synthesis is the direct introduction of a fluorine atom onto a pre-existing acetophenone (B1666503) derivative. This is typically achieved through electrophilic fluorination.

Introduction of Fluorine via Electrophilic Fluorination Reagents

Electrophilic fluorination involves the use of reagents that act as a source of "F⁺". youtube.com These reagents can introduce a fluorine atom at specific positions in a molecule, often with high selectivity. wikipedia.org A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄), have been developed for this purpose and are known for their stability and ease of handling. wikipedia.orgalfa-chemistry.combrynmawr.edu

These reagents are effective for the fluorination of electron-rich aromatic compounds and can also be used to fluorinate the α-position of carbonyl compounds. alfa-chemistry.comresearchgate.net The mechanism of electrophilic fluorination of aromatic compounds is generally considered to be a polar SEAr mechanism. researchgate.net For aryl-alkyl ketones, direct fluorination can be challenging, but innovative procedures using hypervalent iodine compounds in conjunction with hydrofluoric acid have been developed. nih.gov

In the context of synthesizing this compound, one could envision starting with 2,2-dimethoxyacetophenone and then introducing the fluorine atom onto the phenyl ring using an electrophilic fluorinating agent. The directing effects of the acetyl and methoxy (B1213986) groups would influence the position of fluorination.

| Reagent Name | Abbreviation | Characteristics | Applications | Reference |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, soluble in organic solvents | Fluorination of olefins, aromatic hydrocarbons, amides, nitriles | wikipedia.orgalfa-chemistry.combrynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild conditions, strong oxidizing properties | Fluorination of enamines, dicarbonyl compounds, electron-rich aromatics | wikipedia.orgalfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Cationic reagents with adjustable reactivity | Electrophilic fluorination | wikipedia.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthesizing complex molecules like this compound to maximize yield and purity. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in multi-component reactions, screening various Lewis acid catalysts such as Sc(OTf)₃, In(III), and Cu(II) can significantly impact the reaction outcome. researchgate.net The choice of solvent is also crucial, with polar solvents sometimes providing better results than non-polar ones. researchgate.net In some cases, solvent-free conditions can lead to higher yields. researchgate.net

Temperature is another important variable. For the silver(I)-promoted oxidative coupling of similar compounds, it was found that optimizing the reaction time from 20 hours to 4 hours could be achieved without a significant loss in conversion and selectivity, which also helps to minimize the formation of undesired byproducts. scielo.br The concentration and nature of the oxidant or catalyst are also key factors to consider for optimization. scielo.br For example, in the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives, a 98% yield was achieved with 5% Sc(OTf)₃ at 100°C. researchgate.net

Exploration of Chemical Reactivity and Transformation Pathways of 4 Fluoro 2,2 Dimethoxyacetophenone

Carbonyl Group Transformations

The dimethoxyacetal protecting group on the carbonyl function of 4'-Fluoro-2,2-dimethoxyacetophenone can be removed under acidic conditions to reveal the reactive ketone. This unmasked ketone is then amenable to a variety of transformations.

Nucleophilic Addition Reactions

Once deprotected, the carbonyl group is susceptible to nucleophilic attack. A notable example of such a reaction is the Barbier reaction. alfa-chemistry.comwikipedia.orgnrochemistry.comyoutube.com This one-pot synthesis involves the reaction of an alkyl halide with a metal, such as zinc, magnesium, or indium, in the presence of a carbonyl compound. alfa-chemistry.comwikipedia.org The in situ generated organometallic reagent then adds to the carbonyl group to form a tertiary alcohol. wikipedia.org For instance, the reaction of deprotected this compound with an allylic bromide under Barbier conditions would be expected to yield a homoallylic alcohol. alfa-chemistry.comnih.gov The reaction can often be carried out in aqueous media, presenting a greener alternative to the more moisture-sensitive Grignard reaction. wikipedia.orgnih.gov

Oxidation Reactions

The Baeyer-Villiger oxidation is a powerful tool for the conversion of ketones to esters. numberanalytics.comwikipedia.orgucla.edu This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), as the oxidant. wikipedia.orgadichemistry.com The mechanism involves the nucleophilic addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, resulting in the formation of an ester. adichemistry.comorganicchemistrytutor.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. The established order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.org In the case of 4'-fluoroacetophenone (B120862) (the deprotected form of the title compound), the phenyl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield 4-fluorophenyl acetate. The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the reaction rate, generally decreasing the migratory aptitude of the aryl group. researchgate.netyoutube.com

Condensation Reactions for Formation of Conjugated Systems

The deprotected 4'-fluoroacetophenone can readily participate in condensation reactions to form extended conjugated systems, most notably chalcones. nih.govresearchgate.netrasayanjournal.co.innih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. rasayanjournal.co.inacs.org

In a typical synthesis, 4'-fluoroacetophenone would be treated with a substituted aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. rasayanjournal.co.in This reaction proceeds via an enolate intermediate of the acetophenone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone core structure of the chalcone (B49325). A wide variety of fluorinated chalcones have been synthesized using this methodology, demonstrating the versatility of this reaction. nih.govresearchgate.netrasayanjournal.co.innih.gov

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The fluorine atom and the acetyl group significantly influence the reactivity of the aromatic ring in 4'-fluoroacetophenone.

Electrophilic Aromatic Substitution (EAS): The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. ncert.nic.inlibretexts.org Conversely, the fluorine atom is a deactivating but ortho-, para-directing group. libretexts.org This is because fluorine is highly electronegative (inductive effect), which deactivates the ring, but it can also donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions. When both substituents are present, their directing effects must be considered. In the case of 4'-fluoroacetophenone, the acetyl group's deactivating effect makes electrophilic substitution challenging. However, if a reaction were to occur, the substitution pattern would be complex, with the meta-directing influence of the acetyl group and the ortho-, para-directing influence of the fluorine atom leading to a mixture of products. masterorganicchemistry.comyoutube.comkhanacademy.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing acetyl group and the fluorine atom (a good leaving group in SNAr) makes the aromatic ring susceptible to nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The acetyl group, particularly at the para position, can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful method for introducing new functional groups onto the aromatic ring. researchgate.netnih.govnih.gov

Methoxyl Group Modifications

The dimethoxyacetal group, while primarily serving as a protecting group for the ketone, can also be a site for chemical modification. The most common transformation is demethylation. chem-station.com

Demethylation Processes: The cleavage of the methyl ethers to reveal the corresponding diol can be achieved under various conditions. A classic method involves heating with strong protic acids like 47% hydrobromic acid. chem-station.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Alternatively, Lewis acids such as boron tribromide (BBr3) are highly effective for demethylation, even at low temperatures. chem-station.com More recently, methods using acidic concentrated lithium bromide have been developed for the efficient demethylation of aromatic methoxy (B1213986) groups under moderate conditions. rsc.orgosti.gov Additionally, certain catalytic systems, such as those involving γ-alumina, have been shown to facilitate demethylation or demethoxylation of aromatic compounds. google.com

Photochemical Reactivity and Radical Generation Studies

Insights into the photochemical behavior of this compound can be drawn from its close analog, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), a widely used photoinitiator. pubcompare.aiwikipedia.orgchemicalbook.compubcompare.ai

Given the structural similarity, this compound is expected to exhibit analogous photochemical reactivity. Irradiation with UV light would likely lead to the formation of a 4-fluorobenzoyl radical and an α,α-dimethoxybenzyl radical. These reactive radical species could then be harnessed in various photochemical transformations, including polymer synthesis and DNA cleavage studies. rsc.org The presence of the fluorine atom may subtly influence the absorption properties and the reactivity of the resulting radicals.

Table of Reaction Conditions and Expected Products

| Transformation | Reagents and Conditions | Expected Product |

| Nucleophilic Addition (Barbier) | 1. Acidic hydrolysis 2. Alkyl/Allyl halide, Zn or Mg | Tertiary alcohol or Homoallylic alcohol |

| Baeyer-Villiger Oxidation | 1. Acidic hydrolysis 2. m-CPBA or TFPAA | 4-Fluorophenyl acetate |

| Claisen-Schmidt Condensation | 1. Acidic hydrolysis 2. Aromatic aldehyde, NaOH/EtOH | Fluorinated Chalcone |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH2, RO-, RS-) | 4-Substituted-2,2-dimethoxyacetophenone |

| Demethylation | BBr3 or HBr (conc.) | 4'-Fluoro-2,2-dihydroxyacetophenone |

| Photochemical Cleavage | UV light | 4-Fluorobenzoyl radical and α,α-dimethoxybenzyl radical |

Derivatization Studies and Construction of Complex Organic Scaffolds

Synthesis of Fluorinated Chalcone (B49325) Derivatives

The synthesis of fluorinated chalcone derivatives often employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. wikipedia.org While direct studies using 4'-Fluoro-2,2-dimethoxyacetophenone are not extensively documented, the general methodology is well-established for structurally similar compounds. ebyu.edu.trsapub.org

The reaction typically involves the deprotection of the dimethoxyacetal in this compound to reveal the ketone functionality, followed by condensation with a substituted benzaldehyde. The presence of the fluorine atom on the acetophenone ring can influence the reactivity and the properties of the resulting chalcone. For instance, studies on other fluorinated acetophenones have shown that these compounds can be successfully condensed with various benzaldehydes to yield chalcones with potential biological activities. nih.govnih.gov

A general synthetic approach would involve the following steps:

Deprotection: Acid-catalyzed hydrolysis of the dimethoxyacetal group to yield 4'-fluoroacetophenone (B120862).

Condensation: Base-catalyzed Claisen-Schmidt condensation of the resulting 4'-fluoroacetophenone with an appropriate aromatic aldehyde. Common bases used include sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ebyu.edu.trmagritek.com

The choice of solvent can be critical. While methanol (B129727) is often used, in some cases, particularly with poly-fluorinated benzaldehydes, it can lead to side reactions like nucleophilic aromatic substitution (SNAr). Using a solvent like tetrahydrofuran (B95107) (THF) can prevent these unwanted reactions and lead to higher yields of the desired fluorinated chalcone. ebyu.edu.tr

Table 1: Examples of Reagents for Fluorinated Chalcone Synthesis

| Acetophenone Derivative | Aldehyde | Base | Solvent |

| 4'-Fluoroacetophenone | Benzaldehyde | NaOH | Ethanol |

| 4'-Fluoro-2'-hydroxyacetophenone | Substituted Benzaldehydes | Not specified | Not specified |

| 2',4',6'-Trimethoxyacetophenone | Fluorine-substituted Benzaldehydes | KOH | Methanol or THF |

This table is based on analogous reactions reported in the literature. ebyu.edu.trsapub.orgnih.gov

Synthetic Routes to Fluorinated Chromone (B188151) Architectures

Fluorinated chromones are another important class of heterocyclic compounds that can be synthesized from acetophenone precursors. A common route to chromones involves the reaction of a 2'-hydroxyacetophenone (B8834) with a source of the C2 and C3 atoms of the chromone ring.

While direct synthesis from this compound would first require demethylation and hydroxylation at the 2'-position, a more direct precursor would be 4'-fluoro-2'-hydroxyacetophenone. The synthesis of fluorinated chromones has been achieved through the oxidative cyclization of fluorinated chalcones derived from 2'-hydroxyacetophenones. researchgate.net

One established method involves:

Chalcone Formation: Condensation of a 2'-hydroxyacetophenone with an aldehyde to form a 2'-hydroxychalcone.

Oxidative Cyclization: The resulting chalcone is then treated with an oxidizing agent, such as iodine in dimethyl sulfoxide (B87167) (DMSO), to effect cyclization and form the chromone ring. researchgate.net

Integration into Diverse Heterocyclic Systems (e.g., Benzofurans, Thiophenes)

The core structure of this compound can be incorporated into various other heterocyclic systems, including benzofurans and thiophenes.

Benzofurans: The synthesis of benzofurans often involves the cyclization of precursors containing a phenol (B47542) and a suitably positioned functional group. nih.govorganic-chemistry.org A plausible, though not directly reported, route starting from a derivative of this compound could involve its conversion to a 2-alkoxy-4'-fluoroacetophenone, which could then undergo further transformations. A more general approach involves the reaction of a salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) with various reagents. organic-chemistry.orgrsc.org For example, 2-hydroxyacetophenone tosylhydrazones can react with calcium carbide in the presence of a copper catalyst to yield methyl-substituted benzofurans. organic-chemistry.org

Thiophenes: Thiophene (B33073) synthesis can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgorganic-chemistry.org To utilize this compound for this purpose, it would need to be converted into a suitable 1,4-dicarbonyl precursor. Other methods for thiophene synthesis include the reaction of thiomorpholides with α-haloketones and the Gewald reaction. organic-chemistry.org The synthesis of thiophenes from methoxyacetophenone derivatives has been reported, proceeding through the formation of primary amines followed by reaction with other reagents. nih.gov

Utilization as a Building Block in Multi-Component Reactions and Polymer Chemistry

Multi-Component Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govjocpr.comvu.nl Acetophenone derivatives are valuable substrates in various MCRs. For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, an aldehyde, a β-ketoester, and a source of ammonia (B1221849) are combined. While direct use of this compound is not documented, its deprotected form, 4'-fluoroacetophenone, could potentially participate in such reactions. The Ugi and Passerini reactions are other prominent isocyanide-based MCRs that could potentially incorporate fragments derived from this acetophenone. nih.gov

Polymer Chemistry: Acetophenone derivatives can be incorporated into polymer chains. A related compound, 2,2-Dimethoxy-2-phenylacetophenone (B1663997), is a known photoinitiator for radical polymerization. wikipedia.org Upon exposure to light, it forms radicals that initiate the polymerization process, for example, in the production of acrylate (B77674) polymers. wikipedia.org While specific applications of this compound in polymer chemistry are not widely reported, its structural similarity suggests potential as a photoinitiator or as a monomer in the synthesis of fluorinated polymers. The enzymatic synthesis of fluorinated compounds is also an area of growing interest, offering environmentally friendly routes to novel polymers. nih.gov

Synthesis of Metal Complexes with Dimethoxyacetophenone Ligands and Their Luminescent Properties

The carbonyl and other potential coordinating groups in derivatives of this compound make them suitable as ligands for the formation of metal complexes. The introduction of a fluorine atom can significantly influence the electronic properties and, consequently, the luminescent behavior of these complexes. nih.gov

While specific complexes of this compound are not detailed in the literature, related acetophenone derivatives form luminescent complexes. researchgate.netwalshmedicalmedia.commdpi.comnih.gov For example, ortho-hydroxyaryl ketones are known to form luminescent complexes with lanthanides and boron. rsc.org The coordination of metal ions to such ligands can enhance luminescence intensity. walshmedicalmedia.com The fluorine substituent on the aromatic ring can modulate the redox properties and lipophilicity of the complexes, which can be beneficial for various applications, including in biological systems. nih.gov

Table 2: Examples of Metal Complexes with Related Ligands and Their Properties

| Ligand Type | Metal Ion(s) | Observed Property |

| Fluorinated enaminone | Cu(II) | Cytotoxic activity |

| Fluorinated 2-phenylpyridine | Ir(III) | Cytotoxic activity |

| Diimine Schiff base | Zn(II), Cd(II) | Luminescence |

| Cyano-substituted phthalocyanine | Er(III), Yb(III), Lu(III) | Fluorescence |

This table provides examples from the literature on related systems. nih.govwalshmedicalmedia.commdpi.com

Advanced Theoretical and Computational Investigations of 4 Fluoro 2,2 Dimethoxyacetophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure of organic compounds like 4'-Fluoro-2,2-dimethoxyacetophenone. These calculations can provide a detailed picture of the electron distribution, molecular orbitals, and various reactivity descriptors.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups. These substituents significantly influence the electron density of the aromatic ring and the carbonyl group. Theoretical calculations can quantify these effects.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the dimethoxyacetophenone moiety, while the LUMO would be centered around the carbonyl group and the fluorinated benzene (B151609) ring.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the regions of positive and negative electrostatic potential on the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be regions of negative potential, while the hydrogen atoms and the region around the fluorine atom would exhibit positive potential.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.38 eV⁻¹ |

These theoretical values provide a foundation for understanding the molecule's behavior and for designing experiments to explore its chemical properties further.

Mechanistic Studies of Reactions Involving this compound (e.g., DFT Simulations)

Density Functional Theory (DFT) simulations are a cornerstone of modern computational chemistry for investigating reaction mechanisms. These simulations allow for the exploration of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

A relevant reaction to study for this compound would be its hydrolysis under acidic conditions, which would lead to the formation of 4'-fluoro-alphahydroxyacetophenone. DFT simulations could model the protonation of one of the methoxy groups, followed by the nucleophilic attack of a water molecule and the subsequent elimination of methanol (B129727).

The simulations would involve optimizing the geometries of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction profile can be constructed. The rate-determining step of the reaction can be identified by finding the transition state with the highest energy barrier.

For instance, in the acid-catalyzed hydrolysis of the ketal functional group, DFT calculations could elucidate the structure of the protonated intermediate and the transition state for the departure of a methanol molecule to form an oxocarbenium ion. The subsequent nucleophilic attack by water and final deprotonation steps could also be modeled.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Methoxy Group | 5.2 |

| C-O Bond Cleavage (Transition State 1) | 15.8 |

| Nucleophilic Attack by Water | 8.1 |

| Deprotonation (Transition State 2) | 6.5 |

Such mechanistic studies are not only of academic interest but also have practical implications in organic synthesis, allowing for the optimization of reaction conditions to favor desired products.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for the identification and characterization of new compounds and for the interpretation of experimental data.

The prediction of spectroscopic properties for this compound can be performed using DFT calculations, often in conjunction with specific basis sets designed for spectroscopic accuracy.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus. For this compound, the presence of the fluorine atom is expected to cause splitting of the signals for the nearby aromatic protons and carbons due to spin-spin coupling. The two methoxy groups are chemically equivalent and would therefore be expected to show a single signal in the ¹H and ¹³C NMR spectra.

IR Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. Key predicted vibrational bands for this compound would include the C=O stretching frequency of the ketone group, C-F stretching, C-O stretching of the methoxy groups, and various aromatic C-H and C=C stretching and bending modes.

Validation: In the absence of published experimental spectra for this compound, a validation of the predicted properties can be approximated by comparing them with the known experimental data of structurally related compounds. For example, the predicted aromatic proton and carbon signals can be compared to the experimental data for 4-Fluoroacetophenone. chemicalbook.com Similarly, the predicted signals for the dimethoxyacetyl group can be compared to those of 2,2-dimethoxyacetophenone.

Table 3: Predicted vs. Experimental Spectroscopic Data

| This compound (Predicted) | Related Compound (Experimental) |

| ¹H NMR (ppm): Aromatic H's (~7.1-8.0), Methoxy H's (~3.3) | 4-Fluoroacetophenone: Aromatic H's (7.13, 7.97-8.00 ppm) rsc.org |

| ¹³C NMR (ppm): C=O (~195), Aromatic C's (~115-165), Methoxy C's (~50) | 4-Fluoroacetophenone: C=O (196.4 ppm), Aromatic C's (115.5-133.6 ppm) rsc.org |

| IR (cm⁻¹): C=O stretch (~1680), C-F stretch (~1230) | 4-Fluoro-2-methoxyacetophenone: Has an IR spectrum available for comparison. nist.gov |

This comparative approach, while not a direct validation, provides a reasonable check on the accuracy of the theoretical calculations and aids in the interpretation of the predicted spectra.

Advanced Analytical Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4'-Fluoro-2,2-dimethoxyacetophenone, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the fluorophenyl ring would appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The six protons of the two equivalent methoxy (B1213986) groups would yield a sharp singlet, and the single proton at the carbon bearing the methoxy groups would also produce a singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would generate a separate signal. The carbon atoms of the fluorophenyl ring would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J-coupling). The carbonyl carbon, the acetal (B89532) carbon, and the methoxy carbons would also resonate at predictable chemical shifts, confirming the presence of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted shifts based on standard functional group values and known data from similar structures like 4-fluoroacetophenone and various dimethoxy compounds.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. bioanalysis-zone.com It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. msu.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. bioanalysis-zone.com

In the analysis of this compound, Electron-Impact Mass Spectrometry (EI-MS) would typically be used. The molecular ion peak [M]⁺ would confirm the compound's molecular weight (198.2 g/mol ). The presence of two oxygen atoms in the acetal group makes the molecule susceptible to specific fragmentation pathways. A characteristic and often dominant fragmentation in acetals is the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion [M - 31]⁺. Further fragmentation might involve the loss of formaldehyde (B43269) (CH₂O) or the entire dimethoxymethyl group. The fluorinated benzoyl cation [F-C₆H₄-CO]⁺ at m/z 123 is also an expected prominent fragment.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. wisc.edu It is a powerful and rapid method for identifying the presence of specific functional groups. wikipedia.org

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-F bond would exhibit a strong absorption in the 1100-1250 cm⁻¹ range. The acetal group would be identified by strong C-O stretching bands, typically appearing in the 1050-1150 cm⁻¹ region.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

X-ray Crystallography for Solid-State Structure Determination (for related acetophenone (B1666503) derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While specific crystallographic data for this compound is not found in the surveyed literature, analysis of related acetophenone derivatives provides valuable insight into the expected solid-state conformations.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Fluorinated Acetophenones

The synthesis of specifically substituted acetophenones like 4'-Fluoro-2,2-dimethoxyacetophenone presents a multi-step challenge requiring precise control over regioselectivity and functional group compatibility. Future research is likely to focus on developing more efficient and versatile synthetic routes.

One promising area is the advancement of direct fluorination techniques. Traditional methods often involve harsh reagents and lack specificity. However, recent developments in electrophilic fluorination using reagents like Selectfluor® can enable the late-stage introduction of fluorine onto an aromatic ring. worktribe.com For instance, a potential route to this compound could involve the fluorination of a suitable acetophenone (B1666503) precursor.

Another avenue of exploration lies in chemoenzymatic synthesis. The modification of polyketides with fluorine has shown promise in developing new pharmaceuticals. nih.gov By employing engineered enzymes, it may be possible to achieve highly selective fluorination of an acetophenone scaffold, followed by chemical modification to introduce the dimethoxy group. This approach could offer a greener and more efficient alternative to traditional synthetic methods.

Furthermore, the development of novel catalytic systems is crucial. For example, hypervalent iodine reagents have been used for the direct α-fluorination of acetophenone derivatives. organic-chemistry.org While this targets the alpha position, similar principles could be adapted for the fluorination of the aromatic ring. The table below summarizes potential synthetic strategies that could be explored for the synthesis of this compound and other fluorinated acetophenones.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | High regioselectivity, milder reaction conditions compared to traditional methods. |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride (B91410) salts (e.g., KF, CsF) with a suitable leaving group on the aromatic ring | Applicable for large-scale synthesis, well-established methodology. |

| Chemoenzymatic Synthesis | Engineered fluorinase enzymes | High stereoselectivity and regioselectivity, environmentally friendly. |

| Transition Metal-Catalyzed Fluorination | Pd, Cu, or Ag catalysts with a fluorine source | Potential for novel reactivity and functional group tolerance. |

It is important to note that the synthesis of the 2,2-dimethoxyacetal functionality would likely be achieved through the protection of the corresponding ketone, a standard transformation in organic synthesis.

Advanced Mechanistic Insights into Complex Transformations

The presence of both a fluorine atom on the aromatic ring and a dimethoxy acetal (B89532) at the alpha position makes this compound an interesting substrate for mechanistic studies. The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the aromatic ring and the carbonyl group (or its acetal equivalent).

Future research could delve into the conformational preferences of this molecule. Studies on 2'-fluoro-substituted acetophenone derivatives have revealed a preference for the s-trans conformation due to repulsive interactions between the fluorine and oxygen atoms. nih.gov Similar conformational analyses of this compound, using techniques like NMR spectroscopy and computational modeling, could provide valuable insights into its three-dimensional structure and how it influences reactivity.

Moreover, this compound could serve as a model for studying the mechanisms of complex transformations. For instance, the transfer hydrogenation of acetophenones has been shown to proceed through different mechanistic pathways depending on the catalyst and reaction conditions. nih.gov Investigating the behavior of this compound in such reactions could elucidate the electronic effects of the fluorine substituent on the catalytic cycle.

The dimethoxy acetal group also offers opportunities for studying acid-catalyzed hydrolysis and other transformations. The stability and reactivity of this protecting group in the presence of the fluorinated ring would be of fundamental interest. The following table highlights key areas for mechanistic investigation.

| Area of Mechanistic Investigation | Techniques | Potential Insights |

| Conformational Analysis | NMR Spectroscopy (1H, 13C, 19F), X-ray Crystallography, DFT Calculations | Understanding of steric and electronic effects on molecular shape and reactivity. |

| Reaction Kinetics | In-situ monitoring (e.g., by spectroscopy), kinetic modeling | Determination of reaction rates and orders, elucidation of reaction pathways. |

| Catalytic Cycle Intermediates | Spectroscopic identification (NMR, IR), trapping experiments | Direct observation of catalyst-substrate interactions and transient species. |

| Isotope Labeling Studies | Use of deuterium (B1214612) or 13C labeled substrates | Tracing the fate of atoms throughout a reaction mechanism. |

Expanded Applications in Organic Materials Science (e.g., as building blocks for specialized polymers, resins)

The incorporation of fluorine into polymers is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. pageplace.deresearchgate.net As a functionalized monomer, this compound could be a valuable building block for the synthesis of specialized polymers and resins.

The presence of the fluorine atom can lead to polymers with low surface energy, resulting in materials with hydrophobic and oleophobic properties. acs.org This makes them suitable for applications such as anti-fouling coatings and low-friction surfaces. The acetal functionality, after deprotection to the ketone, could be used for further polymer modification or cross-linking reactions, allowing for the creation of robust and durable polymer networks.

Furthermore, fluorinated polymers often exhibit unique dielectric properties, making them useful in electronic applications. plasticsengineering.org Polymers derived from this compound could potentially be used as dielectric materials in capacitors or as insulating layers in microelectronics. The specific properties of such polymers would depend on the polymer architecture and the other monomers used in the polymerization process. The table below outlines potential applications for polymers derived from this building block.

| Potential Application Area | Key Properties Imparted by Fluorine | Example Polymer Type |

| High-Performance Coatings | Chemical resistance, UV stability, low surface energy | Fluorinated polyacrylates, fluorinated polyesters |

| Advanced Electronics | Low dielectric constant, high thermal stability | Fluorinated polyimides, fluorinated poly(arylene ether)s |

| Optical Materials | High transparency, low refractive index | Fluorinated polycarbonates, specialty optical resins |

| Biomedical Devices | Biocompatibility, chemical inertness | Fluorinated polyurethanes, specialty hydrogels |

Q & A

Q. What are the common synthetic routes for preparing 4'-Fluoro-2,2-dimethoxyacetophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing acetophenone derivatives via electrophilic aromatic substitution or oxidation. Key steps include:

- Oxidation : Using iodine/DMSO to generate arylglyoxal intermediates, followed by methoxylation .

- Substitution : Fluorine and methoxy groups are introduced via nucleophilic substitution at activated positions on the aromatic ring. Optimal conditions (e.g., anhydrous solvents, controlled temperature) minimize side reactions like demethylation .

- Retrosynthesis Tools : AI-driven models (e.g., Reaxys, Pistachio) predict feasible routes by analyzing substituent compatibility and reaction feasibility .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Monitor crystal growth at 4°C to enhance purity .

- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent resolves methoxy- and fluoro-substituted byproducts. TLC (Rf ~0.3) guides fraction collection .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) minimize decomposition during drying .

Q. Which spectroscopic techniques reliably characterize this compound?

Methodological Answer:

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 6.8–7.3 (m, aromatic H) | |

| ¹³C NMR | δ 55.2 (OCH₃), δ 196.5 (C=O) | |

| IR | 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F) | |

| MS | [M+H]⁺ m/z 212.1 (calculated: 212.07) |

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved when fluorine atoms influence spin-spin coupling?

Methodological Answer:

- Decoupling Experiments : Use ¹⁹F-¹H heteronuclear correlation (HOESY) to identify through-space interactions between fluorine and adjacent protons .

- DFT Calculations : Simulate coupling constants (e.g., JF-H) to validate experimental splits. Software like Gaussian or ORCA models substituent effects on magnetic shielding .

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding’s role in peak broadening .

Q. What computational methods predict the reactivity of fluorinated and methoxy groups during nucleophilic substitution?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-deficient sites. Fluorine’s electronegativity lowers LUMO energy at the para position, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar solvents stabilize charge separation in SNAr mechanisms .

- QSPR Models : Corrate substituent parameters (σm, σp) with experimental rate constants to predict regioselectivity .

Q. What in vitro models assess interactions with cytochrome P450 enzymes, given nonlinear pharmacokinetics?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. Nonlinear kinetics suggest autoinhibition or allosteric binding .

- Docking Studies : Glide or AutoDock predicts binding poses in CYP3A4/2D6 active sites. Fluorine’s hydrophobic interactions may enhance affinity .

- Competitive Inhibition Assays : Co-incubate with probe substrates (e.g., midazolam for CYP3A4). IC50 values quantify inhibition potency .

Data Contradiction Analysis

- Purification Yield Discrepancies : Recrystallization in ethanol () reports >80% purity, while chromatography () achieves >95%. This reflects trade-offs between scalability and purity .

- Fluorine Reactivity : notes fluorine’s deactivating effect, but highlights its role in directing electrophiles via resonance. Context-dependent reactivity (e.g., solvent, catalyst) explains contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.